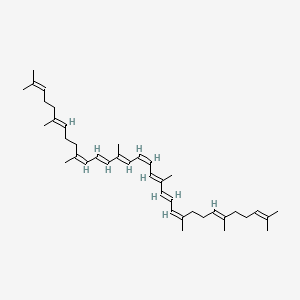

9,15,9'-Tri-cis-zeta-carotene

Description

Overview of Carotenoid Biosynthesis Pathways in Photosynthetic Organisms

The journey from the initial precursor to the diverse array of carotenoids involves distinct pathways that have evolved across different life forms. In photosynthetic organisms, the poly-cis pathway is a key route for carotenoid formation.

The Poly-cis Pathway in Plants, Algae, and Cyanobacteria

In contrast to the all-trans pathway observed in some bacteria and fungi, plants, algae, and cyanobacteria predominantly utilize a poly-cis pathway for carotenoid biosynthesis. wikipedia.orgmdpi.com This pathway begins with the head-to-head condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules by the enzyme phytoene (B131915) synthase (PSY) to form 15-cis-phytoene (B30313). wiley.com This initial C40 carotenoid backbone then undergoes a series of desaturation and isomerization steps. wiley.com

The enzyme phytoene desaturase (PDS) catalyzes the introduction of two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene. wikipedia.orgplos.orgnih.gov This reaction is a hallmark of the poly-cis pathway and sets the stage for subsequent modifications. The pathway continues with the action of ζ-carotene isomerase (Z-ISO) and ζ-carotene desaturase (ZDS), ultimately leading to the formation of poly-cis-lycopene (prolycopene). wiley.comnih.gov Finally, the enzyme carotenoid isomerase (CRTISO) converts prolycopene (B1248880) to the all-trans-lycopene, which is the precursor for the synthesis of various cyclic carotenoids like α-carotene and β-carotene. researchgate.net

Diversity and Conservation of Carotenogenesis Across Organisms

The biosynthesis of carotenoids showcases both remarkable diversity and significant conservation across the biological kingdoms. d-nb.info While photosynthetic organisms like cyanobacteria, algae, and plants share the fundamental poly-cis pathway, variations exist in the specific enzymes and the resulting carotenoid profiles. mdpi.comd-nb.infoasm.org For instance, cyanobacteria can produce unique ketocarotenoids and carotenoid glycosides not typically found in plants. researchgate.net

The evolutionary history of carotenogenesis is intertwined with the development of oxygenic photosynthesis. nih.govd-nb.info The three-enzyme desaturation process (PDS, ZDS, and CRTISO) seen in plants and cyanobacteria is thought to have emerged with the rise of oxygenic photosynthesis, contrasting with the single-enzyme (CrtI) desaturation found in anoxygenic photosynthetic bacteria. nih.gov This divergence highlights the evolutionary adaptation of carotenoid biosynthesis to different metabolic and environmental contexts. Despite this diversity, the core enzymatic steps, including the formation of ζ-carotene isomers, are conserved, underscoring their fundamental importance. d-nb.info

Positioning 9,15,9'-Tri-cis-zeta-carotene as a Key Biosynthetic Intermediate

Within the poly-cis pathway, this compound holds a critical position, acting as a direct product of one enzymatic reaction and a necessary substrate for the next, thereby controlling the flow of metabolites through the pathway.

Production of this compound via Phytoene Desaturase (PDS) Activity

The formation of this compound is exclusively catalyzed by the enzyme phytoene desaturase (PDS). plos.orgnih.gov PDS acts on the substrate 15-cis-phytoene, introducing two double bonds and concurrently isomerizing two existing double bonds. wikipedia.org This enzymatic reaction proceeds through an intermediate, 9,15-di-cis-phytofluene, before yielding the final product, this compound. plos.orgnih.gov The specificity of PDS for its substrate and the unique stereochemistry of its product are defining features of the poly-cis carotenoid biosynthesis pathway in plants and cyanobacteria. nih.govsmolecule.com

| Enzyme | Substrate | Intermediate | Product | Organism Type |

|---|---|---|---|---|

| Phytoene Desaturase (PDS) | 15-cis-Phytoene | 9,15-di-cis-Phytofluene | This compound | Plants, Algae, Cyanobacteria |

Role as a Substrate for Subsequent Isomerization and Desaturation

Following its synthesis, this compound serves as a crucial substrate for the next step in the pathway, which is catalyzed by the enzyme ζ-carotene isomerase (Z-ISO). nih.gov Z-ISO specifically targets the central 15-cis double bond of this compound and converts it to a trans configuration, resulting in the formation of 9,9'-di-cis-zeta-carotene (B162413). nih.govvulcanchem.com This isomerization is essential because the subsequent enzyme, ζ-carotene desaturase (ZDS), requires the 9,9'-di-cis isomer as its substrate to continue the desaturation process towards lycopene (B16060). nih.gov In the absence of functional Z-ISO, as seen in certain maize mutants, this compound accumulates, highlighting the indispensable role of this isomerization step. nih.govvulcanchem.com Interestingly, light can partially substitute for Z-ISO activity by photoisomerizing the 15-cis bond. wiley.comnih.gov

| Enzyme | Substrate | Product | Significance |

|---|---|---|---|

| ζ-Carotene Isomerase (Z-ISO) | This compound | 9,9'-di-cis-zeta-carotene | Prepares the molecule for the next desaturation step by ZDS. |

| ζ-Carotene Desaturase (ZDS) | 9,9'-di-cis-zeta-carotene | 7,9,9'-tri-cis-neurosporene (B1261331) | Continues the desaturation process towards lycopene. |

Properties

Molecular Formula |

C40H60 |

|---|---|

Molecular Weight |

540.9 g/mol |

IUPAC Name |

(6E,10Z,12E,14E,16Z,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene |

InChI |

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11-,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |

InChI Key |

BIWLELKAFXRPDE-LMARSQGMSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C/C=C(/C=C/C=C(\CC/C=C(/CCC=C(C)C)\C)/C)\C)\C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

Origin of Product |

United States |

Enzymatic and Molecular Mechanisms Governing 9,15,9 Tri Cis Zeta Carotene Metabolism

Phytoene (B131915) Desaturase (PDS) and 9,15,9'-Tri-cis-zeta-carotene Formation

Phytoene desaturase (PDS) is a pivotal enzyme in the carotenoid biosynthetic pathway, responsible for the conversion of 15-cis-phytoene (B30313) into 9,15,9'-tri-cis-ζ-carotene. nih.govplos.org This process involves the introduction of two double bonds into the phytoene backbone. nih.govplos.org

Catalytic Mechanism of PDS in Carotene Desaturation

PDS, a membrane-bound enzyme located in plastids, catalyzes two sequential desaturation steps. wikipedia.org The reaction begins with the substrate 15-cis-phytoene and yields the intermediate 9,15-di-cis-phytofluene, and ultimately the final product, 9,15,9'-tri-cis-ζ-carotene. nih.govplos.org This enzymatic process introduces trans-configured double bonds at the C11-C12 and C11'-C12' positions. nih.govplos.org The electrons removed during desaturation are transferred to a quinone electron acceptor. nih.gov Kinetic studies suggest an ordered ping-pong bi-bi mechanism where the carotene substrate and the quinone acceptor sequentially occupy the same catalytic site. nih.govuni-konstanz.de The reaction is thought to proceed via a "flavin only" mechanism, where the FAD cofactor is sufficient for catalysis without the direct participation of charged amino acid residues in the active site. nih.govplos.org

Stereospecificity of the PDS Reaction Leading to this compound

The PDS-catalyzed reaction is highly stereospecific. nih.gov It exclusively converts 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene. nih.govnih.gov Concurrently with the introduction of two new double bonds, PDS obligatorily isomerizes the existing double bonds at the C9-C10 and C9'-C10' positions from trans to cis. nih.govplos.org The central 15-cis double bond of the initial substrate, 15-cis-phytoene, is crucial for determining the regiospecificity of the desaturation reactions. nih.govplos.org In vitro assays have confirmed that the stereospecificity of the PDS reaction is maintained, producing the correct 9,15,9'-tri-cis configuration of ζ-carotene. nih.gov

Zeta-Carotene (B1237982) Isomerase (Z-ISO) and this compound Isomerization

Following its synthesis by PDS, this compound undergoes a critical isomerization step catalyzed by the enzyme zeta-carotene isomerase (Z-ISO). This step is essential for the continuation of the carotenoid biosynthetic pathway.

Enzymatic Conversion of this compound to 9,9'-Di-cis-zeta-carotene (B162413)

Z-ISO catalyzes the cis-to-trans isomerization of the central 15-15' double bond in 9,15,9'-tri-cis-ζ-carotene. nih.govmdpi.comoup.com This reaction produces 9,9'-di-cis-ζ-carotene, which is the necessary substrate for the subsequent enzyme in the pathway, ζ-carotene desaturase (ZDS). oup.com The importance of this enzymatic step is highlighted by the fact that in the absence of functional Z-ISO, plants accumulate 9,15,9'-tri-cis-ζ-carotene, leading to impaired carotenoid production, especially in non-photosynthetic tissues or in the dark. nih.govoup.comnih.gov While light can partially mediate this isomerization, the enzymatic activity of Z-ISO is crucial for efficient carotenoid biosynthesis. mdpi.comnih.gov Functional studies in E. coli have confirmed that Z-ISO is responsible for this specific isomerization. nih.govoup.com

Molecular and Functional Characterization of Z-ISO

Z-ISO is an integral membrane protein found in higher plants, algae, and cyanobacteria. nih.govmdpi.com Its evolutionary origins trace back to a gene related to bacterial denitrification, highlighting the recruitment of genes from non-carotenogenic bacteria into the plant carotenoid pathway. nih.gov

A key feature of Z-ISO is its dependence on a heme b cofactor for its catalytic activity. mdpi.comresearchgate.netnih.gov The isomerization of 9,15,9'-tri-cis-ζ-carotene is mediated by this ferrous heme b cofactor. researchgate.net The activity of Z-ISO is subject to redox regulation, involving ligand switching between the heme iron and specific amino acid residues within the enzyme. researchgate.netnih.gov This redox-dependent mechanism represents a unique mode of controlling carotenoid biosynthesis. researchgate.net The turnover number for Z-ISO from Synechocystis sp. PCC 6803 has been measured at approximately 12.7 ± 1.3 min⁻¹. smolecule.com

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Product | Catalytic Function | Cofactor |

| Phytoene Desaturase (PDS) | 15-cis-phytoene | This compound | Introduces two double bonds and isomerizes two existing double bonds. nih.govplos.org | FAD |

| Zeta-Carotene Isomerase (Z-ISO) | This compound | 9,9'-di-cis-zeta-carotene | Isomerizes the central 15-cis double bond to trans. nih.govmdpi.comoup.com | Heme b |

Substrate Binding Site Analysis of Z-ISO

The 15-cis-ζ-carotene isomerase (Z-ISO) is an integral membrane protein that catalyzes the crucial isomerization of 9,15,9'-tri-cis-ζ-carotene. nih.govresearchgate.net Understanding its substrate binding mechanism is key to comprehending its function. While a definitive crystal structure of Z-ISO is not yet available, analyses of computational models, such as those generated by AlphaFold for the enzymes from Synechocystis, Zea mays (maize), and Arabidopsis thaliana, have provided significant insights. nih.govmdpi.com These models have been instrumental in identifying the putative substrate-binding site and key protein ligands for the essential heme B cofactor. nih.govmdpi.com

The catalytic activity of Z-ISO is uniquely dependent on a ferrous (Fe²⁺) heme b cofactor. nih.gov A proposed mechanistic model suggests that the enzyme's activity is regulated by the redox state of this heme iron. nih.govnih.gov In its reduced state, the heme iron is thought to trigger a conformational change in the enzyme's active site. nih.govnih.gov This change involves a "ligand-switching" mechanism between the heme iron and specific amino acid residues of the Z-ISO protein. nih.govgenscript.com This redox-gated conformational change is believed to expose the active site, allowing the large, hydrophobic 9,15,9'-tri-cis-ζ-carotene substrate to bind and the isomerization reaction to proceed. nih.gov This heme-dependent isomerization of a carotenoid within a membrane represents a novel chemical mechanism for this class of enzymes. nih.govgenscript.com

Significance of Z-ISO in Light-Independent Carotenoid Biosynthesis

The isomerization of the central 15-15' cis double bond in 9,15,9'-tri-cis-ζ-carotene is a critical bottleneck in the carotenoid pathway. nih.govmdpi.com This specific bond is photolabile, meaning it can be isomerized to the trans configuration by light. nih.govresearchgate.net For this reason, it was once thought that an enzyme for this step might be dispensable in photosynthetic tissues. nih.gov

However, extensive research has demonstrated the critical importance of Z-ISO, particularly for carotenoid biosynthesis that occurs in the absence of light. nih.govresearchgate.net In non-photosynthetic or "dark" tissues such as roots, etiolated leaves, and seed endosperm, carotenoid synthesis is entirely dependent on the enzymatic activity of Z-ISO. mdpi.comnih.gov In the absence of a functional Z-ISO enzyme, carotenoid biosynthesis is blocked, leading to the accumulation of the substrate, 9,15,9'-tri-cis-ζ-carotene. nih.govbioone.org

Zeta-Carotene Desaturase (ZDS) in Downstream Desaturation

Following the Z-ISO-catalyzed isomerization, the resulting product, 9,9'-di-cis-ζ-carotene, becomes the substrate for the next enzyme in the pathway, Zeta-Carotene Desaturase (ZDS). researchgate.netwiley.com ZDS is a critical enzyme that continues the desaturation process initiated by Phytoene Desaturase (PDS). bioone.org ZDS is responsible for introducing two additional double bonds into the carotenoid backbone, specifically at the C-7 and C-7' positions. uniprot.orguniprot.org This two-step desaturation process converts the colorless ζ-carotene into the colored poly-cis-lycopene. wiley.comasm.org

Utilization of 9,9'-Di-cis-zeta-carotene as a Substrate for Prolycopene (B1248880) Synthesis

Zeta-Carotene Desaturase (ZDS) exhibits strict substrate specificity. It specifically recognizes and utilizes 9,9'-di-cis-ζ-carotene, the product of the Z-ISO reaction. nih.govsmolecule.com The enzyme shows stereoselectivity toward a trans configuration at the C15-C15' double bond of the ζ-carotene molecule, which is why the preceding isomerization by Z-ISO is essential for the pathway to continue. uniprot.org

The desaturation process catalyzed by ZDS occurs in two sequential steps:

First, ZDS converts 9,9'-di-cis-ζ-carotene into the intermediate 7,9,9'-tri-cis-neurosporene (B1261331). wiley.comasm.orgnih.gov

Next, the same enzyme catalyzes a second desaturation, converting 7,9,9'-tri-cis-neurosporene into the final product, 7,9,9',7'-tetra-cis-lycopene, also known as prolycopene. wiley.comasm.orgnih.gov

This enzymatic conversion is a key step in generating the highly conjugated double bond system characteristic of lycopene (B16060), which is the precursor for most other carotenoids in plants. expasy.orgwikipedia.org

| Enzyme | Substrate | Product(s) |

| Z-ISO | This compound | 9,9'-Di-cis-zeta-carotene |

| ZDS | 9,9'-Di-cis-zeta-carotene | 7,9,9'-tri-cis-neurosporene, then 7,9,9',7'-tetra-cis-lycopene (Prolycopene) |

| CRTISO | 7,9,9',7'-tetra-cis-lycopene (Prolycopene) | All-trans-lycopene |

Interplay with Other Carotene Isomerases (e.g., CRTISO)

The carotenoid biosynthesis pathway is a coordinated sequence of reactions involving multiple isomerases. After ZDS produces the poly-cis compound prolycopene, another crucial isomerase, Carotenoid Isomerase (CRTISO), is required. wiley.comnih.gov CRTISO acts downstream of ZDS, catalyzing the isomerization of the multiple cis-bonds in prolycopene to yield the fully linear all-trans-lycopene. asm.orgnih.gov This final all-trans configuration is a prerequisite for the subsequent cyclization reactions that produce α- and β-carotene. nih.govnih.gov The interplay is sequential: Z-ISO acts first, followed by ZDS, and then CRTISO, ensuring the correct isomeric forms are available for each subsequent enzymatic step. wiley.comaocs.org Genetic studies on mutants defective in both ziso and crtiso have further elucidated this interplay, showing how blocking one step affects the accumulation of intermediates from another. elifesciences.org

General Isomerization Mechanisms of Cis-Carotenoids in the Pathway

The isomerases in the carotenoid pathway employ distinct mechanisms to catalyze their reactions.

Z-ISO: As previously discussed, Z-ISO utilizes a novel mechanism for an isomerase. Its function is dependent on a redox-regulated ferrous heme b cofactor. nih.govresearchgate.net The isomerization of the single 15-cis double bond is believed to be achieved through a conformational change in the enzyme's active site, which is triggered by the reduction of the heme iron. nih.govnih.gov

In addition to these enzymatic processes, light can serve as a non-enzymatic catalyst for cis-trans isomerization. Photoisomerization can partially compensate for the lack of Z-ISO or CRTISO activity in photosynthetic tissues, but enzymatic catalysis remains essential for efficient and regulated carotenoid production, especially in non-photosynthetic organs. wiley.comasm.orgelifesciences.org

Genetic Regulation and Physiological Consequences of 9,15,9 Tri Cis Zeta Carotene Accumulation

Genetic Loci and Allelic Variations Affecting 9,15,9'-Tri-cis-zeta-carotene Metabolism

The concentration of this compound within a plant is intrinsically linked to the functionality of specific enzymes in the carotenoid biosynthetic pathway. Mutations in the genes encoding these enzymes can halt or alter the metabolic flow, leading to the accumulation of specific intermediates.

Characterization of Z-ISO (Y9/ZIC1) Mutants and Their Impact on Carotenogenesis

A pivotal enzyme in the metabolism of this compound is the 15-cis-ζ-carotene isomerase, known as Z-ISO. researchgate.net This enzyme catalyzes the crucial isomerization of the central 15-cis double bond in this compound to produce 9,9'-di-cis-zeta-carotene (B162413). nih.gov This conversion is essential because 9,9'-di-cis-zeta-carotene is the specific substrate required by the subsequent enzyme in the pathway, ζ-carotene desaturase (ZDS). nih.govoup.com

Genetic mutations in the gene encoding Z-ISO lead to a metabolic bottleneck, causing the substrate, this compound, to accumulate. These mutants have been identified and characterized in several plant species, providing clear evidence for the enzyme's function.

Maize (Zea mays): The pale yellow9 (y9) mutant was one of the first identified Z-ISO mutants. nih.govfrontiersin.org In dark-grown tissues like roots and etiolated leaves, y9 mutants accumulate significant levels of this compound. nih.govfrontiersin.org This accumulation results in a pale yellow or white endosperm and seedlings that are initially pale but can become greener upon exposure to light. nih.gov

Arabidopsis (Arabidopsis thaliana): In Arabidopsis, mutants termed zic1 (for Z-ISO of carotenoid synthesis) were isolated based on their phenotype of delayed greening after being germinated in the dark. oup.com These mutants also accumulate this compound, along with its precursors phytoene (B131915) and phytofluene (B1236011), particularly in etiolated tissues. researchgate.net

Tomato (Solanum lycopersicum): Silencing of the Z-ISO gene in tomato results in a significant reduction in the final carotenoid product, lycopene (B16060), and an accumulation of upstream intermediates, including this compound. mdpi.comresearchgate.net

Sweet Orange (Citrus sinensis): The 'Pinalate' mutant, a spontaneous variant of 'Navelate' orange, exhibits yellow fruit instead of orange. This phenotype is linked to a single nucleotide insertion in the Z-ISO gene, which leads to a truncated, non-functional protein. Consequently, 'Pinalate' fruits accumulate phytoene, phytofluene, and significant amounts of this compound.

The consistent phenotype across these diverse plant species—accumulation of this compound in the absence of functional Z-ISO—unequivocally demonstrates the enzyme's critical role in carotenoid biosynthesis.

| Mutant Name | Organism | Gene Affected | Primary Accumulated Carotenoid | Observed Phenotype |

| y9 (pale yellow9) | Zea mays (Maize) | Y9 (Z-ISO) | This compound | Pale yellow endosperm, delayed greening. frontiersin.orgnih.gov |

| zic1 | Arabidopsis thaliana | ZIC1 (Z-ISO) | This compound | Delayed cotyledon greening. researchgate.netoup.com |

| 'Pinalate' | Citrus sinensis (Sweet Orange) | Z-ISO | This compound | Yellow fruit, reduced downstream carotenoids. |

| ziso mutants | Oryza sativa (Rice) | Z-ISO | This compound | High-tillering, dwarfism, pale green leaves. researchgate.net |

Effects of Phytoene Desaturase (PDS) and Zeta-Carotene (B1237982) Desaturase (ZDS) Mutations on Intermediate Accumulation

Mutations in genes flanking the Z-ISO step have distinct and informative consequences on the accumulation of carotenoid intermediates.

Phytoene Desaturase (PDS): PDS catalyzes the two-step desaturation of 15-cis-phytoene (B30313) to form this compound. frontiersin.org It is the enzyme immediately preceding Z-ISO in the pathway. Loss-of-function mutations in the PDS gene block the pathway at its very beginning. This results in the accumulation of the colorless precursor, phytoene, and prevents the synthesis of any subsequent carotenoids, including this compound. plos.org Consequently, pds mutants typically exhibit an albino or white phenotype due to the complete lack of colored carotenoids and the associated photo-oxidative damage to chlorophyll. plos.orgnih.gov

Zeta-Carotene Desaturase (ZDS): ZDS acts on the product of the Z-ISO reaction, catalyzing the desaturation of 9,9'-di-cis-zeta-carotene. nih.gov Mutations in the ZDS gene, such as the viviparous9 (vp9) mutant in maize, block the pathway immediately after the Z-ISO step. nih.govplos.org In a plant with a functional Z-ISO enzyme, a ZDS mutation leads to the accumulation of 9,9'-di-cis-zeta-carotene, the substrate for ZDS. nih.gov This contrasts sharply with z-iso mutants, which accumulate this compound. nih.gov This differential accumulation provides a clear biochemical distinction between the functions of Z-ISO and ZDS. nih.gov

| Mutated Enzyme | Substrate | Product | Result of Mutation |

| Phytoene Desaturase (PDS) | 15-cis-Phytoene | This compound | Accumulation of phytoene; no zeta-carotene is formed. plos.org |

| Zeta-Carotene Isomerase (Z-ISO) | This compound | 9,9'-Di-cis-zeta-carotene | Accumulation of this compound. nih.govfrontiersin.org |

| Zeta-Carotene Desaturase (ZDS) | 9,9'-Di-cis-zeta-carotene | 7,9,9'-Tri-cis-neurosporene (B1261331) | Accumulation of 9,9'-di-cis-zeta-carotene. nih.govplos.org |

Transcriptional and Post-Transcriptional Regulation of Enzymes Involved

The expression of the Z-ISO gene is tightly controlled at the transcriptional level by a network of regulatory elements and proteins, ensuring that carotenoid biosynthesis is aligned with the developmental and environmental status of the plant.

Cis-regulatory Elements and Transcription Factors Governing Z-ISO Gene Expression

The promoter region of the Z-ISO gene contains numerous cis-regulatory elements, which are specific DNA sequences that act as binding sites for transcription factors (TFs). These interactions are fundamental to controlling the rate of gene transcription.

In tomato, a detailed analysis of the Z-ISO promoter and its 5'-untranslated region identified over 130 distinct cis-regulatory elements. nih.govresearchgate.net These elements are associated with responses to a variety of signals, including light, hormones (like abscisic acid), and stress, highlighting the gene's integration into broader plant physiological networks. researchgate.netnih.govresearchgate.net

Several transcription factors have been identified that directly or indirectly regulate Z-ISO expression:

RIN (RIPENING INHIBITOR): In tomato, the MADS-box TF, RIN, is a master regulator of fruit ripening. Chromatin immunoprecipitation studies have shown that RIN directly binds to the promoter of the Z-ISO gene, positively regulating its expression during ripening. pnas.org

WRKY Transcription Factors: In chili pepper (Capsicum annuum), analysis of the Z-ISO promoter revealed putative binding sites for WRKY7 and WRKY71, suggesting these TFs may be involved in its regulation. nih.gov

MYB Transcription Factors: In wolfberry (Lycium barbarum), several R2R3-MYB TFs showed a high correlation with Z-ISO gene expression, indicating they may act as either positive or negative regulators of carotenoid biosynthesis. mdpi.com In tomato, the SlMYB72 transcription factor has been shown to negatively regulate carotenoid biosynthesis by decreasing the expression of Z-ISO, among other pathway genes. mdpi.com

Dual Role of Light and Enzymatic Isomerization in Carotenoid Pathway Progression

The conversion of this compound is a unique step in the carotenoid pathway as it can be accomplished through two distinct mechanisms: enzymatic catalysis by Z-ISO and non-enzymatic photoisomerization driven by light.

Photolabile Nature of this compound and Photoisomerization

The central 15-cis double bond of this compound is inherently unstable and susceptible to isomerization when exposed to light energy. oup.com Light can directly convert the 15-cis configuration to the 15-trans configuration, effectively transforming this compound into 9,9'-di-cis-zeta-carotene. This light-driven reaction can bypass the need for the Z-ISO enzyme. mdpi.comnih.gov

This dual mechanism explains the conditional phenotype of z-iso mutants. In tissues grown in the dark, such as roots or etiolated seedlings, the carotenoid pathway is entirely dependent on the enzymatic activity of Z-ISO. frontiersin.org A mutation in the Z-ISO gene in these tissues leads to a complete block in the pathway and the accumulation of this compound. nih.govfrontiersin.org

However, in photosynthetic tissues exposed to light, such as leaves, photoisomerization can partially or fully compensate for the lack of Z-ISO function. mdpi.com This allows the pathway to proceed, leading to the synthesis of downstream carotenoids and chlorophyll. This is why z-iso mutants often exhibit a "delayed greening" or virescent phenotype rather than being completely albino and lethal. nih.gov For example, a Synechocystis mutant lacking Z-ISO can synthesize a normal amount of carotenoids when grown in the light, but accumulates this compound and fails to produce mature carotenoids when grown in the dark. mdpi.comnih.gov This demonstrates that while light can substitute for the enzyme, Z-ISO is essential for carotenogenesis in the absence of light. nih.gov

Comparison of Light-Mediated and Z-ISO-Catalyzed Isomerization

The conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene is a crucial isomerization step in the plant carotenoid biosynthetic pathway. researchgate.net This process is necessary because the subsequent enzyme, ζ-carotene desaturase (ZDS), specifically requires the 9,9'-di-cis-isomer as its substrate to continue the pathway toward lycopene. oup.comnih.gov This essential isomerization can be accomplished through two distinct mechanisms: direct photoisomerization by light and enzymatic catalysis by the 15-cis-ζ-carotene isomerase (Z-ISO). nih.govoup.com

Light, particularly in photosynthetic tissues, can directly mediate the isomerization of the central 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene. oup.comoup.comnih.gov This non-enzymatic conversion is driven by the energy of light, which can overcome the activation barrier for the cis-to-trans isomerization. nih.gov However, this process is often insufficient to support the full demand for carotenoid synthesis. nih.gov Studies on mutants lacking the Z-ISO enzyme show that while light can partially compensate for the enzymatic deficiency in light-exposed tissues like leaves, it is not a complete substitute. oup.comnih.gov For instance, a Synechocystis Δslr1599 mutant (lacking Z-ISO) can synthesize a normal amount of carotenoids when grown under illumination, but fails to do so in the dark. nih.govnih.gov

The enzymatic pathway, catalyzed by Z-ISO, is indispensable, especially in non-photosynthetic or "dark" tissues such as roots, etiolated leaves, and seed endosperm where light is absent. nih.govoup.comnih.govnih.gov The discovery of Z-ISO resolved the long-standing question of how carotenogenesis could proceed in these tissues. nih.govoup.com Z-ISO is a heme-dependent, integral membrane protein located in plastids. researchgate.net Functional studies have demonstrated that Z-ISO specifically catalyzes the isomerization of the 15-cis bond of 9,15,9'-tri-cis-ζ-carotene to form 9,9'-di-cis-ζ-carotene. nih.govoup.com In vitro assays confirmed that the enzyme is active only in its reduced ferrous state, suggesting that its activity may be post-translationally regulated by the redox state of the plastid. oup.com Therefore, while light provides a physical means for isomerization, the Z-ISO enzyme provides a regulated, biological mechanism essential for robust carotenoid biosynthesis throughout the plant, irrespective of light conditions. nih.gov

Developmental and Metabolic Ramifications of Altered this compound Levels

Influence on Carotenoid Pathway Flux and Final Product Composition

The accumulation or deficiency of 9,15,9'-tri-cis-ζ-carotene, primarily caused by mutations in the Z-ISO gene, has a profound impact on the flow of metabolites through the carotenoid pathway and the ultimate composition of carotenoid end-products. nih.govnih.gov A functional Z-ISO enzyme is critical for converting 9,15,9'-tri-cis-ζ-carotene, the product of phytoene desaturase (PDS), into 9,9'-di-cis-ζ-carotene, the substrate for ζ-carotene desaturase (ZDS). oup.comoup.com

When Z-ISO activity is impaired or absent, a metabolic bottleneck is created. nih.gov This leads to the significant accumulation of the substrate, 9,15,9'-tri-cis-ζ-carotene, as well as other upstream intermediates such as phytoene and phytofluene. nih.govelifesciences.orgfrontiersin.org For example, in the 'Pinalate' sweet orange mutant, which has a non-functional Z-ISO allele, fruit tissues show high levels of phytoene, phytofluene, and various ζ-carotene isomers, including 9,15,9'-tri-cis-ζ-carotene. nih.govnih.gov Similarly, tomato mutants with silenced Z-ISO expression exhibit increased levels of phytoene, phytofluene, and ζ-carotene. whiterose.ac.uk

This accumulation of early intermediates occurs at the expense of downstream products. The reduced availability of 9,9'-di-cis-ζ-carotene severely limits the flux into the rest of the pathway, resulting in significantly lower levels of neurosporene, lycopene, and subsequently, the cyclized products α-carotene and β-carotene. nih.govelifesciences.org This ultimately leads to a drastic reduction in the final xanthophylls, such as lutein, violaxanthin, and neoxanthin, which are crucial for photosynthesis and photoprotection. nih.govelifesciences.org The altered carotenoid profile also impacts the synthesis of carotenoid-derived hormones like abscisic acid (ABA) and strigolactones, which depend on the availability of downstream carotenoid precursors. nih.govvulcanchem.com

| Organism/Mutant | Genetic Lesion | Impact on Carotenoid Composition | Reference |

|---|---|---|---|

| Sweet Orange ('Pinalate') | Mutation in Z-ISO | Accumulation of phytoene, phytofluene, 9,15,9'-tri-cis-ζ-carotene, and 9,9'-di-cis-ζ-carotene; significant decrease in downstream β,β-xanthophylls. | nih.govnih.gov |

| Tomato (z-iso mutant) | Silenced Z-ISO | Accumulation of phytoene (32%), phytofluene (16%), and ζ-carotene (13%); reduction in lycopene. | nih.govwhiterose.ac.uk |

| Maize (y9) | Recessive alleles of Z-ISO | Accumulation of 9,15,9'-tri-cis-ζ-carotene in dark tissues (roots, etiolated leaves). | nih.govnih.gov |

| Arabidopsis (zic mutants) | T-DNA insertion in Z-ISO | Accumulation of 9,15,9'-tri-cis-ζ-carotene in the dark. | nih.govnih.gov |

| Synechocystis sp. PCC 6803 (Δslr1599) | Deletion of Z-ISO homolog | Accumulates 9,15,9'-tri-cis-ζ-carotene and fails to produce mature carotenoids during dark periods. | nih.govwhiterose.ac.uk |

Phenotypic Manifestations in Plant Development Due to Accumulation or Deficiency

The disruption of carotenoid biosynthesis due to altered levels of 9,15,9'-tri-cis-ζ-carotene results in a range of visible and developmental phenotypes in plants. These manifestations are a direct consequence of the reduced levels of essential downstream carotenoids and their derivatives.

A common phenotype observed in Z-ISO mutants is altered pigmentation. In photosynthetic tissues, this often presents as a pale-green or virescent (yellow-green) appearance and delayed greening upon exposure to light. nih.govnih.govfrontiersin.org For instance, Arabidopsis zic mutants show delayed cotyledon greening, and maize y9 mutants exhibit pale-green zebra-striping patterns on their leaves. elifesciences.orgmdpi.com This is due to the reduced accumulation of chlorophylls (B1240455) and the final carotenoid products (lutein and β-carotene) that are essential for the assembly and stability of the photosynthetic apparatus. nih.gov In non-photosynthetic tissues like fruits, Z-ISO mutations lead to a lack of the typical orange and red colors. The 'Pinalate' sweet orange, for example, has yellow fruit instead of orange due to the blockage in the pathway and the consequent reduction in β,β-xanthophylls. nih.govnih.gov

Beyond pigmentation, the accumulation of 9,15,9'-tri-cis-ζ-carotene and the deficiency of its downstream products affect crucial developmental processes. Since abscisic acid (ABA), a key hormone for seed dormancy and stress responses, is a carotenoid derivative, its production is impaired in Z-ISO mutants. This can lead to phenotypes such as vivipary, where seeds germinate prematurely while still on the parent plant, as seen in maize mutants like y9. wiley.com Furthermore, perturbations in the cis-carotene profile can disrupt plastid development. In Arabidopsis, mutations in Z-ISO can affect the formation of the prolamellar body in etioplasts, which is critical for the transition to a functional chloroplast upon illumination. elifesciences.orgmdpi.com In rice, Z-ISO mutants exhibit increased tillering (branching), linking the carotenoid pathway to plant architecture. nih.govfrontiersin.org

| Organism | Mutant | Phenotype | Reference |

|---|---|---|---|

| Maize | y9 | Pale yellow endosperm, vivipary, transverse pale-green leaf striping. | nih.govelifesciences.orgwiley.com |

| Arabidopsis | zic, ziso-155 | Delayed cotyledon greening, impaired prolamellar body formation. | nih.govelifesciences.orgfrontiersin.org |

| Sweet Orange | 'Pinalate' | Yellow fruit pigmentation instead of orange. | nih.govfrontiersin.org |

| Rice | htd12, t20 | Delayed greening phenotype, increased tillering. | nih.govfrontiersin.org |

| Tomato | Zeta, e2803 | Accumulation of upstream carotenes in fruits. | frontiersin.org |

Evolutionary Perspectives on Z-ISO Distribution and Carotenoid Pathway Adaptation

The study of Z-ISO provides valuable insights into the evolution of the carotenoid biosynthetic pathway. Phylogenetic analyses reveal that Z-ISO evolved from an ancestral gene related to NnrU (nitrite and nitric oxide reductase U), which is found in non-carotenogenic denitrifying bacteria. nih.govoup.comnih.gov This indicates that plant carotenogenesis evolved by recruiting and repurposing genes from bacteria for new functions. nih.govoup.com

The distribution of Z-ISO is a key marker for a specific type of carotenoid pathway. The gene is found throughout oxygenic phototrophs, including higher and lower plants, various algae (like Euglena), diatoms, and cyanobacteria. nih.govoup.com Its presence is tightly linked to the "poly-cis" pathway of carotenoid synthesis, which involves two separate desaturases (PDS and ZDS) and two isomerases (Z-ISO and CRTISO). oup.com

Conversely, Z-ISO is notably absent in anoxygenic phototrophs, such as green sulfur bacteria, and in fungi and most bacteria. oup.com These organisms typically use a simpler pathway where a single enzyme, CrtI-type phytoene desaturase, performs all four desaturation steps, proceeding through all-trans intermediates and thus not requiring Z-ISO. nih.gov The divergence of these pathways and the acquisition of Z-ISO by the ancestors of cyanobacteria and plants was a critical adaptation. It is hypothesized that the Z-ISO-dependent pathway offered greater regulatory control, possibly linked to the evolution of oxygenic photosynthesis and the need to manage photo-oxidative stress. nih.govnih.gov The redox regulation of Z-ISO via its heme cofactor further supports the idea that its activity is dynamically controlled to modulate carotenoid flux in response to environmental and developmental signals, representing a key evolutionary adaptation for plant fitness. nih.govresearchgate.net

Methodological Approaches in 9,15,9 Tri Cis Zeta Carotene Research

Advanced Chromatographic Techniques for Isomer Separation and Quantification

The intricate nature of carotenoid biosynthesis necessitates sophisticated analytical methods to separate and quantify the various geometric isomers. This is particularly true for intermediates like ζ-carotene, where the spatial arrangement of atoms profoundly influences their role in the metabolic pathway.

High-Performance Liquid Chromatography (HPLC) for Analysis of Zeta-Carotene (B1237982) Isomers

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of ζ-carotene isomers, enabling their separation and quantification from complex biological matrices. The choice of the HPLC column is a critical parameter, with C30 columns being particularly effective for resolving carotenoid isomers. wiley.comscispace.com These columns offer enhanced shape selectivity, which is crucial for distinguishing between the different cis/trans configurations of ζ-carotene.

In practice, researchers often employ reversed-phase HPLC systems. mdpi.comnih.gov A common setup involves a C30 column and a gradient mobile phase, frequently consisting of solvents like methanol, methyl tert-butyl ether (MTBE), and water. wiley.comnih.gov This allows for the successful separation of numerous carotenoid isomers, including those of ζ-carotene, within a single analytical run. nih.gov The detection is typically carried out using a photodiode array (PDA) detector, which records the absorption spectra of the eluting compounds. researchgate.net

The identification of specific ζ-carotene isomers is based on a combination of their retention times and their characteristic UV-Vis absorption spectra. For instance, 9,15,9'-tri-cis-ζ-carotene can be distinguished from its other isomers, such as 9,9'-di-cis-ζ-carotene and all-trans-ζ-carotene, by its unique chromatographic behavior and spectral properties. researchgate.netoup.com The monitoring of absorbance at specific wavelengths, such as 400 nm and 425 nm, is often used for the detection of ζ-carotene isomers. researchgate.net In cases where isomers co-elute, a method utilizing peak absorbance ratios at different wavelengths (e.g., 400, 450, and 475 nm) has been developed to quantify the individual components. nih.gov

Furthermore, the temperature of the HPLC column can be a noteworthy parameter to optimize the separation of carotenoid isomers. researchgate.net While a temperature of around 23 ± 1°C may be optimal for most carotenoids, certain isomers might show better resolution at different temperatures. researchgate.net

Table 1: HPLC Systems for Zeta-Carotene Isomer Analysis

| Parameter | System 1 | System 2 | System 3 |

| Column | C30 Reversed-Phase | Suplex pKb-100 | YMC C30 |

| Mobile Phase | Methanol, MTBE, Water | Acetonitrile, MTBE, Water | Methyl tert-butyl ether, Methanol |

| Detection | Photodiode Array (PDA) | Photodiode Array (PDA) | Diode Array (DAD) |

| Key Application | Separation of up to 48 carotenoid isomers. nih.gov | Quantification of 15 different carotenoids. nih.gov | Optimization of isomer separation by temperature. researchgate.net |

| Reference | Melendez-Martinez et al. (2013) nih.gov | Lufčić et al. (2012) nih.gov | Schweiggert et al. (2006) researchgate.net |

Spectroscopic Methods for Conformational and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of carotenoids. These methods provide insights into the conformation of the polyene chain and the nature of the electronic excited states, which are fundamental to their biological functions.

Application of Absorption and Fluorescence Spectroscopy to Cis-Carotenoids

Absorption and fluorescence spectroscopy are powerful tools for characterizing the electronic transitions in cis-carotenoids like 9,15,9'-tri-cis-ζ-carotene. The UV-Vis absorption spectrum of a carotenoid is dictated by the length of its conjugated polyene chain; longer chains result in absorption at longer wavelengths (a red shift). spectroscopyonline.com The spectrum typically displays a characteristic three-peaked structure corresponding to vibrational fine structure. acs.org

The introduction of a cis bond into the polyene chain can lead to the appearance of a "cis-peak" in the UV region of the absorption spectrum. bioone.org This peak is a hallmark of cis-isomers and aids in their identification. The absorption spectra of different ζ-carotene isomers, including 9,15,9'-tri-cis-ζ-carotene, show distinct maxima that allow for their differentiation. researchgate.netplos.org

Fluorescence spectroscopy provides information about the lowest excited singlet states (S1 and S2) of carotenoids. While most carotenoids exhibit very weak fluorescence, the study of their emission spectra can reveal details about the energy gap between the S2 and S1 states and the dynamics of internal conversion. diva-portal.orgwiley.com For some cis-carotenoids, the fluorescence can be more Stokes-shifted compared to their all-trans counterparts, providing further clues about their excited-state properties. diva-portal.org The fluorescence quantum yield can also be influenced by factors such as temperature and the viscosity of the solvent. diva-portal.org

Table 2: Spectroscopic Properties of Carotenoid Isomers

| Isomer | Absorption Maxima (nm) | Key Spectral Features |

| 9,15,9'-tri-cis-ζ-carotene | ~400, 378, 358 researchgate.net | Exhibits a characteristic spectrum for this specific tri-cis configuration. researchgate.net |

| 9,9'-di-cis-ζ-carotene | ~425, 400, 378 researchgate.net | Shifted to longer wavelengths compared to the tri-cis isomer. researchgate.net |

| all-trans-ζ-carotene | ~425, 400, 378 oup.com | Similar maxima to 9,9'-di-cis but with different relative peak intensities. oup.com |

| 15-cis-β-carotene | 448, 476 cas.cz | Shows a "cis peak" and different vibronic structure compared to the all-trans isomer. cas.cz |

Utilization of Vibrational Spectroscopy (e.g., Resonance Raman) for Isomer Identification

Vibrational spectroscopy, particularly Resonance Raman (RR) spectroscopy, is a highly sensitive and specific technique for identifying carotenoid isomers. spectroscopyonline.com By using an excitation wavelength that falls within the electronic absorption band of the carotenoid, the Raman signal is dramatically enhanced, allowing for the detection of even minute quantities. spectroscopyonline.com

The RR spectrum of a carotenoid is dominated by a few intense bands corresponding to the C=C (ν1) and C-C (ν2) stretching vibrations of the polyene backbone. mdpi.com The frequency of the ν1 band is inversely correlated with the effective conjugation length of the polyene chain; longer conjugation leads to a lower frequency. spectroscopyonline.com

Crucially, the RR spectrum is sensitive to the isomeric configuration of the carotenoid. spectroscopyonline.com The presence of a cis bend in the polyene chain alters the vibrational modes, leading to characteristic shifts in band positions and changes in relative intensities. spectroscopyonline.com For instance, the RR spectra can readily distinguish between all-trans and various cis isomers. spectroscopyonline.com This makes RR spectroscopy a powerful tool for identifying the specific isomeric form of ζ-carotene present in a biological sample and for studying isomerization processes. For example, the technique has been used to identify carotenoids in various biological environments, including skin and retina. mdpi.comnih.gov

In Vitro Enzymatic Activity Assays for Pathway Dissection

To unravel the intricate steps of the carotenoid biosynthetic pathway, in vitro enzymatic assays are indispensable. These assays allow for the functional characterization of individual enzymes and the elucidation of their substrate specificities and reaction mechanisms.

Recombinant Enzyme Expression and Functional Assays with 9,15,9'-Tri-cis-zeta-carotene

A key strategy in studying the role of 9,15,9'-tri-cis-ζ-carotene is the use of recombinant enzymes in functional assays. This approach involves expressing and purifying specific carotenoid biosynthetic enzymes, such as ζ-carotene isomerase (Z-ISO), and then incubating them with the substrate of interest. mdpi.comnih.gov

In a typical assay, 9,15,9'-tri-cis-ζ-carotene is produced in a genetically engineered strain of E. coli that expresses the necessary enzymes for its synthesis from a simple precursor. mdpi.comresearchgate.net This in situ generated substrate is then used to test the activity of a co-expressed enzyme, like Z-ISO. The reaction products are subsequently extracted and analyzed by HPLC to determine the extent of substrate conversion and to identify the resulting isomers. mdpi.comresearchgate.net

These assays have been instrumental in demonstrating that Z-ISO specifically catalyzes the isomerization of the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene to produce 9,9'-di-cis-ζ-carotene. nih.govrhea-db.org This step is crucial for the subsequent desaturation reactions in the pathway. vulcanchem.com By comparing the activity of wild-type and mutant enzymes, researchers can identify key amino acid residues involved in catalysis and substrate binding. mdpi.com Such studies have confirmed the essential role of Z-ISO in carotenoid biosynthesis, particularly in the absence of light where photoisomerization cannot compensate for the lack of enzymatic activity. mdpi.comnih.gov

Genetic Manipulation and Functional Genomics Approaches

Genetic and functional genomics techniques provide powerful tools to investigate the in vivo roles of genes and enzymes associated with this compound.

Genetic Complementation and Transgenic Studies in Model Organisms

Genetic complementation and the creation of transgenic organisms are foundational methods for confirming gene function. In the context of this compound research, these techniques have been pivotal in identifying and characterizing the Z-ISO enzyme, which is responsible for the isomerization of this compound to 9,9'-di-cis-zeta-carotene (B162413). mdpi.comwiley.com

Mutants in organisms like maize (Zea mays) and Arabidopsis thaliana that accumulate this compound, particularly in dark conditions, have been crucial for isolating the Z-ISO gene. nih.govoup.com For instance, the maize y9 and Arabidopsis zic mutants, both of which exhibit a phenotype of this compound accumulation, led to the identification of the Z-ISO enzyme. nih.gov The function of the identified Z-ISO gene was then confirmed by its ability to rescue the mutant phenotype in complementation experiments. oup.com

Transgenic studies have further solidified our understanding. For example, over-expression of carotenoid biosynthesis genes, including those downstream of this compound, in model plants like tobacco has been shown to enhance total carotenoid accumulation. nih.govfrontiersin.org Furthermore, the functionality of Z-ISO has been demonstrated across species; for instance, the Arabidopsis Z-ISO gene can complement a maize zic mutant.

Table 1: Examples of Genetic Complementation and Transgenic Studies in this compound Research

| Organism | Mutant/Transgene | Key Finding | Reference |

| Zea mays (maize) | y9 mutant | Accumulation of this compound, leading to the identification of the Z-ISO gene. | nih.gov |

| Arabidopsis thaliana | zic mutants | Accumulation of this compound in the dark, confirming the role of Z-ISO. | nih.govoup.com |

| Solanum lycopersicum (tomato) | Zeta mutant | Accumulates high levels of phytoene (B131915), phytofluene (B1236011), and ζ-carotene, indicating a defective Z-ISO. | frontiersin.org |

| Synechocystis sp. PCC 6803 | Δslr1599 mutant | Inability to convert this compound in the dark, restored by complementation with the native slr1599 or Arabidopsis Z-ISO gene. | mdpi.com |

| Nicotiana tabacum (tobacco) | Over-expression of LcPDS, LcZDS, and LcCRTISO | Significantly increased carotenoid accumulation. | nih.govfrontiersin.org |

Virus-Induced Gene Silencing (VIGS) for In Vivo Gene Function Analysis

Virus-Induced Gene Silencing (VIGS) is a rapid and effective reverse genetics tool used to transiently suppress gene expression in plants, providing insights into gene function without the need for stable transformation. longdom.org This technique has been successfully applied to the carotenoid biosynthesis pathway to dissect the roles of various enzymes, including those acting on this compound. nih.govoup.com

By silencing the Z-ISO gene in tomato plants, researchers observed an accumulation of its substrate, this compound, and a subsequent reduction in downstream carotenoids like lycopene (B16060). nih.govresearchgate.net This provided direct in vivo evidence for the function of Z-ISO in the carotenoid pathway. nih.gov VIGS has also been instrumental in studying other genes in the pathway, such as phytoene desaturase (PDS), the silencing of which leads to a visible photobleaching phenotype, often used as a marker for successful gene silencing. longdom.orgnih.govbiorxiv.org

The application of VIGS in various plant species, including tomato and peach, has demonstrated that the repression of a specific desaturase or isomerase can lead to the accumulation of its direct substrate, thereby clarifying the metabolic sequence. nih.govresearchgate.net For instance, silencing of Z-ISO and CRTISO in tomato resulted in the accumulation of their respective substrates, indicating they form functional catalytic units with PDS and ZDS, respectively. nih.gov

Table 2: Application of VIGS in Carotenoid Biosynthesis Research

| Target Gene | Plant Species | Phenotype/Key Finding | Reference |

| Z-ISO | Solanum lycopersicum (tomato) | Accumulation of this compound and reduced lycopene content. | nih.govresearchgate.net |

| CRTISO | Solanum lycopersicum (tomato) | Accumulation of prolycopene (B1248880), similar to the tangerine mutant. | nih.gov |

| PDS | Nicotiana benthamiana, Tomato, Pepper | Photobleaching phenotype due to inhibition of carotenoid biosynthesis. | longdom.orgnih.gov |

| CCD4 | Prunus persica (peach) | Knockdown resulted in yellow flesh color due to increased carotenoid content. | researchgate.net |

High-Resolution Metabolic Profiling for Comprehensive Carotenoid Analysis

The accurate identification and quantification of carotenoid isomers, including this compound, are essential for understanding the effects of genetic manipulations. High-performance liquid chromatography (HPLC) is considered the gold standard for carotenoid analysis due to its precision and ability to separate individual isomers. mdpi.comcreative-proteomics.com The use of C30 columns in reversed-phase HPLC is particularly effective for separating geometric isomers of carotenes. nih.govtandfonline.com

Modern metabolic profiling often couples HPLC with photodiode array (PDA) detectors and mass spectrometry (MS), a technique known as LC-PDA-MS. nih.gov This combination allows for the characterization of carotenoids based on their retention time, UV-visible absorption spectra, and mass-to-charge ratio, providing comprehensive structural information. creative-proteomics.comnih.gov Advanced techniques like ultra-high-performance liquid chromatography (UHPLC) offer even greater resolution and faster analysis times. tandfonline.comtdx.cat

These high-resolution methods have been critical in analyzing the carotenoid profiles of mutants and genetically modified organisms. For example, detailed analysis of ziso mutants revealed the specific accumulation of this compound, phytoene, and phytofluene. elifesciences.org Similarly, in VIGS-silenced tomato fruits, high-resolution LC-MS was used to identify and quantify 45 different carotenoid isomers, providing a detailed picture of the metabolic perturbations. oup.com

Table 3: Chromatographic Techniques for Carotenoid Analysis

| Technique | Key Features | Application in this compound Research | Reference |

| HPLC | High precision and versatility for separating carotenoids. C30 columns are effective for isomers. | Gold standard for separating and quantifying carotenoid isomers, including this compound, in mutant and transgenic studies. | mdpi.comcreative-proteomics.comnih.gov |

| UHPLC | Higher resolution and faster analysis compared to HPLC. | Used for detailed metabolic profiling of carotenoids in genetically modified cereals. | tandfonline.comtdx.cat |

| LC-PDA-MS/MS | Provides retention time, UV-Vis spectra, and mass information for confident identification. | Comprehensive identification and quantification of carotenoid isomers in complex biological samples. | nih.gov |

| SFC | A "green" alternative to HPLC using supercritical fluids as the mobile phase. | Emerging technique for rapid and environmentally friendly carotenoid analysis. | mdpi.comtandfonline.com |

Computational and Structural Biology for Enzyme Characterization

Computational approaches are increasingly being used to complement experimental studies by providing structural and mechanistic insights into enzymes involved in this compound metabolism.

Predictive Modeling (e.g., AlphaFold) for Z-ISO Structure and Active Site

In the absence of an experimentally determined crystal structure for Z-ISO, predictive modeling tools like AlphaFold have become invaluable. nih.gov AlphaFold, an AI system developed by Google DeepMind, can predict the 3D structure of a protein from its amino acid sequence with high accuracy. ebi.ac.ukproteopedia.org

Researchers have used AlphaFold to generate structural models of Z-ISO from various organisms, including Synechocystis, maize, and Arabidopsis. nih.gov These models have provided insights into the enzyme's folding homology and have been used to identify putative protein ligands for the heme B cofactor and the substrate-binding site. nih.gov For instance, modeling of the Synechocystis Z-ISO allowed for the prediction of the this compound binding site. nih.gov

While these computational models are powerful, they are predictions and require experimental validation. nih.gov Nevertheless, they provide a strong foundation for designing site-directed mutagenesis experiments to probe structure-function relationships and to identify key residues involved in cofactor binding and catalysis. nih.gov The combination of predictive modeling with experimental data from genetic and biochemical studies offers a synergistic approach to understanding the molecular mechanisms of Z-ISO.

Q & A

Q. Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.